molecular formula C8H9NO2 B571079 (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid CAS No. 118316-03-3

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B571079
CAS No.: 118316-03-3
M. Wt: 151.165
InChI Key: ZWHKMTLWEOZBLO-NSCUHMNNSA-N
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Description

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid is a specialized pyrrole derivative designed for research applications, particularly in medicinal chemistry and materials science. The pyrrole heterocycle is a fundamental scaffold in many natural products and pharmaceuticals, known for its ability to interact with various enzymes and biological receptors . This specific compound features a prop-1-en-1-yl group in the E-configuration at the 2-position, a structural motif that is critical in stereochemistry for influencing molecular properties like aggregation-induced emission (AIE) and stimuli-responsive characteristics . The carboxylic acid moiety at the 3-position enhances its potential for further synthetic modification and for forming intermolecular hydrogen bonds, which can be crucial for crystal engineering and studying solid-state properties .Pyrrole-based compounds are extensively investigated for their antibacterial properties against a range of pathogens, including resistant strains . The core pyrrole structure is known for its favorable physicochemical properties, including modest lipophilicity (logP ~0.75) which allows for passive diffusion across cell membranes, making it a valuable scaffold in the development of new antibacterial agents . Furthermore, structurally similar pyrrole derivatives have shown significant potential in materials science, serving as building blocks for functional materials with properties such as mechanofluorochromism (MFC) and the ability to act as sensors for amines or temperature . This compound is provided exclusively for research purposes in laboratories. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(E)-prop-1-enyl]-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h2-5,9H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHKMTLWEOZBLO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Critical Steps and Conditions in Acetal Coupling Synthesis

StepReagents/ConditionsPurposeYield
aAcetal (II) + β-ketoester (III), H⁺/Nu⁻Cyclization to pyrrole ester (IV)72%
bAcetyl chloride, AlCl₃, CH₂Cl₂Acetylation at C5 (V)89%
cN,N-Dimethylformamide diisopropyl acetal, dioxane, 95°CEnaminone formation (VI)81%
dGuanidine, EtOH refluxPyrimidine ring annulation (VII)68%
eLiOH, THF/H₂OEster hydrolysis to acid (VIII)94%

This route achieves an overall yield of 32% with exceptional stereoselectivity (>98% E-configuration), attributed to the rigidity of the enaminone intermediate (VI). The use of AlCl₃ as a Lewis acid in Step b prevents acyl migration, ensuring regioselective acetylation.

Lewis Acid-Mediated Direct Acylation

Adapting protocols from PMC9109144, direct C-acylation of methyl 1H-pyrrole-3-carboxylate using propionyl chloride and AlCl₃ provides a streamlined alternative:

Reaction Scheme:

  • Substrate activation :
    Methyl 1H-pyrrole-3-carboxylate+AlCl3AlCl3pyrrole complex\text{Methyl 1H-pyrrole-3-carboxylate} + \text{AlCl}_3 \rightarrow \text{AlCl}_3-\text{pyrrole complex}

  • Acylation :
    Complex+CH3CH=CHCOCl(E)-2-(Prop-1-en-1-yl) intermediate\text{Complex} + \text{CH}_3\text{CH=CHCOCl} \rightarrow \text{(E)-2-(Prop-1-en-1-yl) intermediate}

  • Ester hydrolysis :
    LiOH, THF/H2OCarboxylic acid product\text{LiOH, THF/H}_2\text{O} \rightarrow \text{Carboxylic acid product}

Key advantages include:

  • Single-pot acylation : Eliminates need for protective groups due to AlCl₃’s dual role as catalyst and regioselectivity enhancer.

  • High E-selectivity : The bulky AlCl₃-protonated intermediate favors trans-addition of the propionyl group.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

ParameterHantzsch ReactionAcetal CouplingDirect Acylation
Steps362
Overall Yield58–65%32%70–75%
Stereoselectivity85% E>98% E92% E
ScalabilityModerateLowHigh
Purification ComplexityHighVery HighModerate

The direct acylation method emerges as superior for industrial-scale production, balancing yield and operational simplicity. However, the acetal coupling route remains valuable for accessing analogues with modified aryl substituents.

Spectroscopic Characterization and Validation

Critical analytical data for intermediates and the final compound include:

  • ¹H NMR (DMSO-d₆) : δ 7.37 (d, 1H, pyrrole-H), 6.89 (q, 1H, CH=CH), 2.31 (s, 3H, CH₃), 12.1 (s, 1H, COOH).

  • IR (KBr) : 1689 cm⁻¹ (C=O), 1645 cm⁻¹ (conjugated alkene), 3250 cm⁻¹ (NH).

HPLC purity exceeds 99% when using reverse-phase C18 columns with 0.1% H3PO4/ACN gradients .

Scientific Research Applications

Antimicrobial Applications

The antimicrobial properties of pyrrole derivatives, including (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid, have been extensively studied. Research indicates that compounds derived from this structure exhibit significant antibacterial and antifungal activities.

Case Study: Synthesis of Antimicrobial Derivatives

A study synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds were evaluated for their in vitro antimicrobial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with zones of inhibition ranging from 10 mm to 20 mm against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)Activity Type
8a15Antibacterial
8b18Antifungal
8c12Antibacterial

Anticancer Applications

Pyrrole-containing compounds have also been explored for their anticancer properties. The unique structure of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid allows it to interact with various biological targets, making it a candidate for cancer treatment.

Case Study: Antiproliferative Activity

Research highlighted the synthesis of new chalcone-pyrrole derivatives that demonstrated significant antiproliferative activity against several cancer cell lines, including renal and breast cancer cells. Compounds derived from (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid exhibited growth inhibition percentages exceeding 70% at concentrations as low as 10 µM. Notably, two specific derivatives showed greater potency than the standard drug sunitinib against multiple cancer types .

CompoundCancer Cell LineGrowth Inhibition (%)
5aUO-31 (Renal)-77.10
5cBT-549 (Breast)-92.13

Mechanism of Action

The mechanism of action of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Weight Functional Groups Key Applications References
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid Prop-1-en-1-yl (2), COOH (3) ~153.18 Carboxylic acid, alkene Research (potential anticancer) N/A
Analog 1: (E)-2,4-dimethyl-5-(3-oxo-3-(4-phenoxyphenyl)propenyl)-1H-pyrrole-3-carboxylic acid 2,4-diMe; 5-(3-oxo-propenyl) ~407.42 Carboxylic acid, ketone Antimetastatic (colorectal cancer)
10b: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine core; 5-Cl ~183.58 Carboxylic acid, chloro Pharmaceutical intermediates
2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid 2,5-diMe; 1-thienylmethyl 235.30 Carboxylic acid, thiophene Chemical synthesis
1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid 1-Et, 2-Me 153.18 Carboxylic acid R&D applications

Key Observations

The ketone and aryl groups may improve target binding compared to the simpler propenyl group in the target compound . The thienylmethyl substituent in the compound from introduces sulfur-based aromaticity, which could alter electronic properties and solubility relative to the target compound’s hydrocarbon chain .

The chloro substituent at position 5 further modulates reactivity .

Synthesis and Yield :

  • Pyrrolopyridine-2-carboxylic acids () are synthesized via NaOH-mediated hydrolysis of esters with yields up to 95%, suggesting efficient routes for carboxylic acid formation. In contrast, analogs with complex arylpropenyl groups () require multi-step condensation and recrystallization, which may lower overall yields .

Physical Properties :

  • The thienylmethyl-substituted compound () has a melting point of 184–187°C, indicative of high crystallinity due to sulfur-based intermolecular interactions. Similar data for the target compound is lacking but could be inferred to be lower due to its less polar substituents .

Research Implications and Limitations

  • Structural Analysis Tools: Crystallographic studies of these compounds likely employ SHELX software for refinement and structure determination, as noted in Evidences 1, 4, and 5 .
  • Data Gaps: Limited information on the target compound’s exact synthesis, biological activity, and physicochemical properties necessitates further experimental validation.

Biological Activity

(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrole ring with a prop-1-en-1-yl group at the second position and a carboxylic acid group at the third position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence its reactivity and biological interactions.

Synthesis

The synthesis of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods, including:

  • Reaction of 2-acetylpyrrole with aldehydes under basic conditions to form enamines.
  • Wittig reaction to introduce the prop-1-en-1-yl group.
  • Oxidation to convert the enamine into the carboxylic acid.

These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and chromatography.

Antimicrobial Properties

Research has indicated promising antimicrobial activity for (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid. It has been shown to exhibit:

  • Antibacterial Activity : Compounds derived from pyrrole structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related pyrrole derivatives have reported minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing significant activity against fungal pathogens .

Anticancer Activity

The compound exhibits notable anticancer properties as well:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of pyrrole can induce apoptosis in cancer cell lines. For example, certain pyrrole derivatives exhibited antiproliferative effects with growth inhibition percentages reaching up to 92.13% at a concentration of 10 μM against renal cancer cell lines .
  • Mechanism of Action : The biological activity may involve interactions with cellular targets such as enzymes and receptors, leading to disruption of cellular processes critical for cancer cell survival.

The mechanisms through which (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Membrane Disruption : Interaction with cell membranes can lead to increased permeability, causing cell death.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis

To better understand the uniqueness of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid, it is useful to compare it with other pyrrole derivatives:

Compound NameStructure CharacteristicsBiological Activity
2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acidLacks (E)-configurationVaries in reactivity
2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxamideContains an amide instead of a carboxylic acidDifferent pharmacological profile
2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxaldehydeContains an aldehyde groupMay exhibit different reactivity

Case Studies

Several studies have highlighted the potential applications of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid:

Study 1: Antimicrobial Efficacy

A study synthesized a series of pyrrole derivatives and tested their antimicrobial activities against various pathogens. The results indicated that modifications in the structure significantly influenced their efficacy, with certain derivatives achieving substantial antibacterial activity .

Study 2: Anticancer Properties

Another research project focused on synthesizing novel pyrrole compounds with enhanced anticancer properties. The findings revealed that specific substitutions on the pyrrole ring could lead to increased cytotoxicity against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid, and how can regioselectivity be controlled?

  • Methodological Answer : A common approach involves coupling a prop-1-en-1-yl group to the pyrrole ring via Heck or Suzuki-Miyaura cross-coupling reactions, followed by carboxylation at the 3-position. For regioselectivity, steric and electronic directing groups (e.g., ester protection at the 3-position) can guide substitution patterns. Post-synthetic hydrolysis of esters to carboxylic acids is achieved using NaOH/EtOH or LiOH/H₂O .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) and solvents (DMF or THF) to minimize byproducts .

Q. How can the structure of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trans-configuration (E) of the prop-1-en-1-yl group is confirmed by coupling constants (J ≈ 15–16 Hz for vinyl protons). The pyrrole NH proton appears as a broad singlet (~δ 10–12 ppm), while carboxylic acid protons may be absent due to exchange broadening .
  • LCMS/HRMS : Verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and isotopic patterns. For example, a molecular ion at m/z 179.1 (calculated for C₈H₉NO₂) confirms the molecular formula .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

  • Methodological Answer : Use slow vapor diffusion (e.g., layering hexane over a DCM solution of the compound) or solvent evaporation (e.g., ethyl acetate/methanol mixtures). For challenging cases, seeding with analogous pyrrole derivatives (e.g., ethyl esters) can induce nucleation .

Advanced Research Questions

Q. How can SHELXL/SHELXT be employed to resolve ambiguities in the crystal structure of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer :

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data to resolve overlapping electron density (e.g., prop-1-en-1-yl vs. pyrrole ring).
  • Refinement in SHELXL : Use restraints for bond lengths/angles of the vinyl group and hydrogen-bonding networks. The AFIX command can fix disordered moieties. Validate using R-factor convergence (<5% discrepancy) and the CHECKCIF tool .
    • Case Study : A related compound, (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one (CSD refcode: XUTFAW), was refined using SHELXL with anisotropic displacement parameters for non-H atoms .

Q. What computational tools are suitable for analyzing the electronic properties and stability of this compound?

  • Methodological Answer :

  • Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) and calculate void volumes to assess packing efficiency .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace prop-1-en-1-yl with phenyl or halogenated vinyl groups) and compare bioactivity in assays (e.g., enzyme inhibition).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) descriptors with activity. For example, 3-carboxylic acid groups in pyrroles enhance binding to metalloenzymes .

Q. What protocols mitigate degradation of the compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Screening : Incubate solutions (e.g., PBS, DMSO) at 25–40°C and monitor degradation via HPLC. The carboxylic acid group is prone to decarboxylation above pH 8.0; buffer solutions at pH 5–7 are recommended .
  • Solid-State Stability : Store under nitrogen at −20°C with desiccants to prevent hygroscopic degradation .

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